![molecular formula C11H12N2O3 B1373613 2-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid CAS No. 1343134-58-6](/img/structure/B1373613.png)
2-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid
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Overview
Description
“2-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid” is a chemical compound with the CAS Number: 1343134-58-6 . It has a molecular weight of 220.23 . The IUPAC name for this compound is 2-methyl-3-(2-oxo-1-imidazolidinyl)benzoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12N2O3/c1-7-8(10(14)15)3-2-4-9(7)13-6-5-12-11(13)16/h2-4H,5-6H2,1H3,(H,12,16)(H,14,15) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility were not found in the available data.Scientific Research Applications
Anti-Tuberculosis Inhibitors
2-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid derivatives have been synthesized and studied as potential FabH inhibitors, which are important in the development of anti-tuberculosis drugs (Liu, Zhong, & Li, 2012).
Taste Modulators
Derivatives of this compound, specifically N-(1-methyl-4-oxoimidazolidin-2-ylidene)aminopropionic acid, have been identified as taste modulators. These compounds enhance the mouthfulness and mouth-dryness sensations in stewed beef juice, providing insights into food science and flavor enhancement (Kunert, Walker, & Hofmann, 2011).
Corrosion Inhibition
In the field of materials science, benzimidazole derivatives based on 8-hydroxyquinoline, which are structurally related to 2-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid, have been synthesized and characterized for their effectiveness in inhibiting corrosion of steel in acidic environments (Rbaa et al., 2020).
Vibrational Spectroscopy and Molecular Docking Studies
Research involving 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid, which is closely related to the target compound, includes vibrational spectroscopy, quantum computational studies, and molecular docking. These studies contribute to our understanding of the compound's electronic structure and potential for drug action (Khanum et al., 2022).
Antibacterial and Antifungal Activities
Several studies have synthesized derivatives of benzoic acid containing the benzimidazole moiety, exhibiting significant effectiveness against various bacterial and fungal strains. These findings are important for the development of new antimicrobial agents (Abd El-Meguid, 2014).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302, H315, H319, and H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .
properties
IUPAC Name |
2-methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-7-8(10(14)15)3-2-4-9(7)13-6-5-12-11(13)16/h2-4H,5-6H2,1H3,(H,12,16)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBXZUEMSUVQWIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N2CCNC2=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid |
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